molecular formula C21H15F6NO2 B11530594 N-[2-(naphthalen-1-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide

N-[2-(naphthalen-1-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B11530594
M. Wt: 427.3 g/mol
InChI Key: MNQZWLNMTPADFN-UHFFFAOYSA-N
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Description

N-[2-(naphthalen-1-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide, with the chemical formula C21H15F6NO2, is a fascinating compound It features a naphthalene moiety connected to an ethyl group, which in turn is linked to a trifluoromethyl-substituted benzamide

Preparation Methods

Synthetic Routes::

    Direct Synthesis:

Industrial Production::
  • While industrial-scale production methods are not widely documented, the compound’s synthesis likely follows similar principles to the laboratory-scale process.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The trifluoromethyl group can undergo oxidation to form a trifluoromethyl ketone.

    Substitution: The naphthalene moiety may undergo electrophilic substitution reactions.

    Reduction: Reduction of the benzamide carbonyl group could yield an amine derivative.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Major Products::
  • Oxidation: Trifluoromethyl ketone.
  • Substitution: Various naphthalene-substituted products.
  • Reduction: Amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for designing novel organic molecules.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: May have applications in drug discovery.

    Industry: Employed in materials science or as a precursor for other compounds.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application. It could interact with cellular receptors, enzymes, or other biomolecules.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness: The combination of naphthalene, trifluoromethyl, and benzamide groups sets this compound apart.

Remember that this information is based on available data, and further research may reveal additional insights

Properties

Molecular Formula

C21H15F6NO2

Molecular Weight

427.3 g/mol

IUPAC Name

N-(2-naphthalen-1-yloxyethyl)-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C21H15F6NO2/c22-20(23,24)15-10-14(11-16(12-15)21(25,26)27)19(29)28-8-9-30-18-7-3-5-13-4-1-2-6-17(13)18/h1-7,10-12H,8-9H2,(H,28,29)

InChI Key

MNQZWLNMTPADFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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